4,4-dimethylcyclopentane-1,2-dione
Overview
Description
4,4-Dimethylcyclopentane-1,2-dione is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclopentane, featuring two methyl groups at the 4-position and two ketone groups at the 1- and 2-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethylcyclopentane-1,2-dione typically involves the alkylation of cyclopentanone derivatives. One common method includes the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione followed by hydrolysis and decarboxylation . Another approach involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylcyclopentane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols, forming 4,4-dimethylcyclopentane-1,2-diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Various nucleophiles, such as amines and alcohols, can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 4,4-Dimethylcyclopentane-1,2-diol.
Substitution: Substituted cyclopentane derivatives.
Scientific Research Applications
4,4-Dimethylcyclopentane-1,2-dione has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-dimethylcyclopentane-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The presence of methyl groups at the 4-position influences the compound’s reactivity and stability.
Comparison with Similar Compounds
Cyclopentane-1,2-dione: Lacks the methyl groups at the 4-position, resulting in different reactivity and properties.
4-Methylcyclopentane-1,2-dione: Contains only one methyl group, leading to variations in chemical behavior.
Cyclohexane-1,2-dione: A six-membered ring analogue with different steric and electronic properties.
Uniqueness: 4,4-Dimethylcyclopentane-1,2-dione is unique due to the presence of two methyl groups at the 4-position, which significantly affects its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclopentane derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
4,4-dimethylcyclopentane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)3-5(8)6(9)4-7/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGKTTJGRIVWRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558495 | |
Record name | 4,4-Dimethylcyclopentane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89897-95-0 | |
Record name | 4,4-Dimethylcyclopentane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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